PAF Receptor Antagonism: Head-to-Head IC50 Comparison of 6-Deoxyjacareubin Versus Eight Other Xanthones
6-Deoxyjacareubin demonstrates moderate PAF receptor antagonism with an IC50 of 29.0 μM, positioning it as a structurally informative reference compound within the xanthone class. In the same study, nine xanthones were evaluated simultaneously, with IC50 values spanning an 9.2-fold range from 4.8 μM (2-(3-methylbut-2-enyl)-1,3,5-trihydroxyxanthone, the most potent in the series) to 44.0 μM (2-(3-methylbut-2-enyl)-1,3,5,6-tetrahydroxyxanthone) [1]. 6-Deoxyjacareubin's activity falls in the mid-range of this distribution, demonstrating approximately 6-fold lower potency than the lead compound but 1.5-fold higher potency than the least active xanthone tested. The SAR analysis identified that the 2,2-dimethylpyrano ring fused at the 3,4-position (present in 6-deoxyjacareubin) confers a specific binding orientation distinct from compounds bearing simple prenyl substituents [1].
| Evidence Dimension | PAF receptor binding inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 29.0 μM |
| Comparator Or Baseline | 2-(3-methylbut-2-enyl)-1,3,5-trihydroxyxanthone: IC50 = 4.8 μM; macluraxanthone: IC50 = 11.0 μM; 1,3,5-trihydroxy-6,6′-dimethylpyrano(2′,3′:6,7)-4-(1,1-dimethylprop-2-enyl)xanthone: IC50 = 21.0 μM; 2-(3-methylbut-2-enyl)-1,3,5,6-tetrahydroxyxanthone: IC50 = 44.0 μM |
| Quantified Difference | 6.0-fold less potent than the most active xanthone (4.8 μM vs 29.0 μM); 1.5-fold more potent than the least active xanthone (44.0 μM vs 29.0 μM) |
| Conditions | Rabbit platelet PAF receptor binding assay; [³H]PAF as radioligand |
Why This Matters
This head-to-head dataset enables researchers to select 6-deoxyjacareubin specifically as a pyrano-fused xanthone reference compound when investigating the SAR of PAF receptor antagonism, rather than as a maximum-potency tool compound.
- [1] Jantan, I.; Juriyati, J.; Warif, N.A. Inhibitory effects of xanthones on platelet activating factor receptor binding in vitro. J. Ethnopharmacol. 2001, 75(2-3), 287-290. View Source
